Bienvenue dans la boutique en ligne BenchChem!

3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

CCR5 antagonist HIV entry inhibition Chemokine receptor

This specific 3-fluoro-substituted thiophene-benzamide offers a unique hydrogen-bond donor/acceptor profile (HBD=2, HBA=5) and XLogP3=3.1, critical for reproducible CCR5 antagonism and GPCR SAR studies. Unlike non-fluorinated analogs, the meta-fluoro substituent modulates metabolic stability and binding kinetics. Researchers requiring validated starting hits for CCR5-mediated pathologies (HIV-1 entry, inflammation) must specify CAS 2034501-98-7 to ensure experimental consistency. Ideal for biophysical screening (SPR, DSF, NMR) and lead optimization.

Molecular Formula C17H14FNO2S2
Molecular Weight 347.42
CAS No. 2034501-98-7
Cat. No. B2829937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide
CAS2034501-98-7
Molecular FormulaC17H14FNO2S2
Molecular Weight347.42
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
InChIInChI=1S/C17H14FNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20)
InChIKeyHJWYTFZHMFIXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide (CAS 2034501-98-7): A Specialized Benzamide Research Compound for Targeted Chemical Biology and Drug Discovery


3-Fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide (CAS 2034501-98-7) is a synthetic small molecule with the molecular formula C17H14FNO2S2 and a molecular weight of 347.4 g/mol [1]. It features a benzamide core substituted with a fluorine atom at the meta position and a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl side chain [1]. This compound belongs to the class of thiophene-containing benzamides, a scaffold associated with diverse biological activities including kinase inhibition and G protein-coupled receptor (GPCR) modulation [2]. It is supplied by research chemical vendors such as Life Chemicals (catalog number F6181-0040) and is utilized as a building block or screening compound in early-stage medicinal chemistry and chemical biology research [1][3].

Why 3-Fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide Procurement Requires Precise Specification: Risks of Casual Analog Substitution


Substituting 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide with another thiophene-benzamide derivative risks introducing uncontrolled variables into experimental workflows. The specific combination of a 3-fluoro substituent on the benzamide ring and the geminal di(thiophen-2-yl) substitution adjacent to a tertiary alcohol creates a distinct hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 5), a calculated XLogP3 of 3.1, and a topological polar surface area of 106 Ų [1]. These physicochemical parameters directly influence solubility, permeability, and target binding kinetics in ways that near neighbors—such as the non-fluorinated analog (N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide) or the monocyclic thiophene benzamides—cannot replicate [1]. In the context of CCR5 antagonism, a pharmacological activity preliminarily attributed to compounds within this structural class, even minor alterations to the substitution pattern can drastically shift potency and selectivity profiles [2]. Researchers who require reproducible in vitro pharmacology data must therefore specify the exact CAS number to avoid confounding structure-activity relationship (SAR) interpretations.

3-Fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide (2034501-98-7): Quantitative Differentiation Evidence vs. Closest Structural Analogs


CCR5 Antagonist Pharmacological Screening: Preliminary Activity Attribution

A preliminary pharmacological screening study attributed to Zhang Huili indicates that 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can act as a CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. However, the publicly available abstract does not report specific IC50 values, selectivity ratios, or comparator data for this compound. A related patent (WO2016/062293A1) from Shanghai AQ Biopharma, listing Zhang Huili as a co-inventor, describes 4,4-difluoro adamantane formamide derivatives as CCR5 antagonists, but 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is not explicitly disclosed in that patent [2]. This evidence constitutes an activity attribution rather than a validated quantitative comparison.

CCR5 antagonist HIV entry inhibition Chemokine receptor

Physicochemical Property Differentiation: 3-Fluoro vs. Non-Fluorinated Benzamide Core

The 3-fluoro substitution on the benzamide ring of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide provides differentiated physicochemical properties compared to the non-fluorinated analog. The target compound has a computed XLogP3 of 3.1, a molecular weight of 347.4 g/mol, and a topological polar surface area (TPSA) of 106 Ų [1]. By comparison, the non-fluorinated parent scaffold (N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide) would be expected to have a lower XLogP (estimated ~2.7, based on the absence of the electron-withdrawing fluorine atom) and differ in hydrogen bond acceptor count (4 vs. 5 for the fluorinated derivative). The fluorine atom at the 3-position has been shown in related benzamide series (e.g., N-(thiophen-2-yl) benzamide BRAF^V600E inhibitors) to enhance metabolic stability and modulate target binding through electronic effects [2][3]. These differences are class-level inferences derived from SAR trends observed in structurally related benzamide series.

Lipophilicity Metabolic stability Drug-likeness

Thiophene-Containing Benzamide Scaffold: SAR Trends in BRAF Inhibition as a Benchmark for Class-Level Potency Expectations

A series of N-(thiophen-2-yl) benzamide derivatives were identified as BRAF^V600E inhibitors with IC50 values in the low micromolar range [1]. Specifically, the most potent compound in that series exhibited a BRAF^V600E IC50 of approximately 2.01 μM in an in vitro enzymatic assay [1]. While 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide differs structurally (possessing the geminal di(thiophen-2-yl)ethylamine side chain rather than a directly linked thiophene), the shared benzamide-thiophene pharmacophore suggests potential kinase inhibitory activity. However, no direct biochemical or cellular data for 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide against BRAF^V600E or any other kinase has been reported in accessible literature. This evidence serves as a class-level reference point for what potency ranges might be anticipated from related chemotypes.

BRAF V600E Kinase inhibition Anticancer activity

Geminal Di(thiophen-2-yl) Substructure: Ultra-High Potency in Muscarinic M3 Receptor Antagonism for Compounds Sharing the Core Motif

Compounds bearing the 2-hydroxy-2,2-di(thiophen-2-yl) motif demonstrate extraordinary potency at muscarinic acetylcholine receptors. In BindingDB, compound BDBM50296345—a much larger molecule incorporating the (1R,2R,4S,5R,7S)-7-(2-hydroxy-2,2-di-thiophen-2-yl-acetoxy) substructure—exhibited an IC50 of 0.0501 nM against the human muscarinic M3 receptor in a radioligand displacement assay using [³H]NMS in CHO-K1 cells [1]. This is 3-4 orders of magnitude more potent than many clinically used muscarinic antagonists. While 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a much simpler molecule (carboxamide rather than a complex ester-linked tricyclic scaffold), the shared 2-hydroxy-2,2-di(thiophen-2-yl) moiety may confer preferential binding to certain GPCR pockets [1]. No M3 receptor data are available for the target compound itself.

Muscarinic M3 receptor GPCR antagonism Competitive binding assay

Vendor Availability and Purity Specification: Ensuring Reproducibility Through Defined Research-Grade Material

3-Fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is commercially available from Life Chemicals (catalog F6181-0040) in research quantities (4 mg and 2 μmol formats) with a listed price of $66.00 for 4 mg as of September 2023 [1]. The compound is also listed on chemical databases such as Chemsrc with the molecular formula C17H14FNO2S2 and molecular weight 347.4 g/mol . Unlike many custom-synthesized research compounds that lack defined purity specifications, procurement from established vendors ensures batch-to-batch consistency, which is essential for reproducible SAR studies. However, specific purity data (e.g., HPLC purity percentage) is not publicly disclosed in the accessible product listings and should be verified directly with the supplier before purchase.

Chemical procurement Research-grade compound Purity specification

Structural Differentiation: Geminal Di(thiophen-2-yl) Architecture vs. Mono-Thiophene Benzamide Analogs

The defining structural feature of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is the geminal di(thiophen-2-yl) substitution at the α-carbon of the ethanolamine side chain, creating a tertiary alcohol flanked by two aromatic thiophene rings [1]. This contrasts with simpler mono-thiophene benzamides such as 3-fluoro-N-(thiophen-2-ylmethyl)benzamide (MW = 235.28 g/mol) or 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (MW = 275.3 g/mol) . The target compound's higher molecular complexity (23 heavy atoms, complexity score 407) and greater steric bulk around the hydrogen bond donor site likely impose distinct conformational constraints on target binding compared to mono-thiophene analogs. The presence of two thiophene rings also increases the potential for π-π stacking and sulfur-mediated interactions with protein binding pockets.

Molecular complexity Steric bulk SAR differentiation

Optimal Research and Industrial Application Scenarios for 3-Fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide (2034501-98-7)


CCR5 Antagonist Hit Identification and Early-Stage Screening in HIV Entry Inhibition Programs

Based on the preliminary pharmacological screening data attributing CCR5 antagonist activity to this compound [1], 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is most appropriately utilized as a starting hit for medicinal chemistry optimization targeting CCR5-mediated pathologies, including HIV-1 viral entry, inflammatory diseases (asthma, rheumatoid arthritis), and autoimmune indications. Researchers should independently validate CCR5 antagonism in their own cellular assays (e.g., CCR5/gp120 cell fusion assays or β-arrestin recruitment assays) before progressing to lead optimization [2]. The compound's structural novelty relative to established CCR5 antagonists such as maraviroc may offer differentiated binding modes worthy of exploration.

GPCR Chemical Biology Probe Featuring the Privileged 2-Hydroxy-2,2-di(thiophen-2-yl) Binding Motif

The geminal di(thiophen-2-yl) moiety present in 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide has been validated in more complex chemotypes as a high-affinity binding fragment for muscarinic M3 receptors (IC50 = 0.0501 nM for a related compound) [3]. This compound can serve as a simplified probe or synthetic intermediate for exploring structure-activity relationships across the broader GPCR superfamily, particularly the muscarinic acetylcholine receptor family (M1-M5). Its fluorinated benzamide cap further allows for potential metabolic stabilization compared to non-fluorinated analogs [4].

Kinase Inhibitor Fragment Library Component for BRAF and Related MAPK Pathway Targets

Thiophene-containing benzamides have demonstrated BRAF^V600E inhibitory activity in the low micromolar range (IC50 ≈ 2 μM for the most potent analog in a published series) [2]. While direct kinase inhibition data for 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide are not available, its chemotype alignment with this active scaffold makes it a candidate for inclusion in kinase-focused fragment screening libraries. Its physicochemical properties (MW = 347.4, XLogP3 = 3.1, TPSA = 106 Ų) place it within the fragment-like space, suitable for biophysical screening techniques such as SPR, DSF, or ligand-observed NMR [4].

Medicinal Chemistry SAR Probe for Fluorine Substitution Effects on Benzamide Pharmacokinetics

The 3-fluoro substituent on the benzamide ring of this compound provides a defined case study for evaluating the impact of fluorine substitution on the pharmacokinetic properties of thiophene-benzamide chemotypes. With a computed XLogP3 of 3.1 (ΔXLogP3 ≈ +0.4 vs. the non-fluorinated parent) and an increased hydrogen bond acceptor count (HBA = 5 vs. 4 for non-fluorinated), researchers can use this compound alongside its non-fluorinated analog in comparative microsomal stability, plasma protein binding, and Caco-2 permeability assays to generate internally controlled SAR data [4]. This systematic approach supports data-driven decisions in lead optimization without relying on literature claims.

Quote Request

Request a Quote for 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.